N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a structurally complex molecule featuring three key pharmacophores:
- A 1,2,4-triazole ring substituted with a 4-methoxyphenylethyl group at position 2.
- A quinazolin-4-one moiety linked via an acetamide bridge.
- A methoxy group on the phenyl ring, which may enhance lipophilicity and influence pharmacokinetic properties.
This compound belongs to a broader class of N-substituted acetamide derivatives with demonstrated biological relevance, particularly in anticancer and antimicrobial research .
Properties
Molecular Formula |
C21H20N6O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H20N6O3/c1-30-15-9-6-14(7-10-15)8-11-18-23-21(26-25-18)24-19(28)12-27-13-22-17-5-3-2-4-16(17)20(27)29/h2-7,9-10,13H,8,11-12H2,1H3,(H2,23,24,25,26,28) |
InChI Key |
GYEUGHDWSBQQHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the quinazolinone moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce triazole analogs with modified functional groups.
Scientific Research Applications
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Synthesis Efficiency: Compound 11o () achieved a 60% yield with a 4-methoxystyryl group, while 4g () showed a higher yield (83%) due to the electron-donating 2-amino-4-methoxyphenyl group, which may facilitate nucleophilic reactions .
Thermal Stability: Melting points for quinazolinone derivatives range from 219–317°C, with 11o (274–276°C) and 4g (219–221°C) reflecting substituent-dependent crystallinity .
Biological Activity Trends: Styryl-substituted quinazolinones (e.g., 11o) exhibit anticancer activity, likely due to π-π stacking interactions with cellular targets . Sulfanyl-triazole derivatives (e.g., ) may enhance redox-modulating properties, though their specific activities are undocumented in the evidence .
Functional Group Modifications and Bioactivity
Table 2: Functional Group Comparisons and Hypothesized Effects
Mechanistic Insights:
- Quinazolinone Core: Common in kinase inhibitors (e.g., EGFR inhibitors), the 4-oxo group may chelate metal ions in enzymatic active sites .
- Triazole Moiety : Enhances metabolic stability and participates in hydrogen bonding, as seen in antifungal agents (e.g., fluconazole analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
